Kinetic Acceleration of Bromine–Magnesium Exchange: iPrMgCl·LiCl vs. iPrMgCl Alone
The presence of LiCl in iPrMgCl·LiCl confers a dramatic rate enhancement for Br/Mg exchange. In kinetic competition experiments, 2‑bromothiazole undergoes exchange with iPrMgCl·LiCl in THF at 0 °C approximately 10⁷‑fold faster than bromobenzene, while iPrMgCl alone exhibits only modest reactivity with unactivated aryl bromides under the same conditions [REFS‑1].
| Evidence Dimension | Relative Br/Mg exchange rate (vs. bromobenzene) |
|---|---|
| Target Compound Data | 2‑Bromothiazole reacts ~10⁷ times faster than bromobenzene; 2‑bromothiophene ~1.5 × 10⁵ faster; 3‑ and 4‑bromopyridines ~10³ faster. |
| Comparator Or Baseline | iPrMgCl (without LiCl): no quantitative rate enhancement reported; exchange with unactivated aryl bromides requires prolonged reaction times or elevated temperature. |
| Quantified Difference | Rate acceleration of up to 10⁷‑fold compared to the benchmark substrate bromobenzene. |
| Conditions | THF, 0 °C, competition experiments monitored by GC analysis. |
Why This Matters
The vastly accelerated exchange kinetics enable complete conversion of reluctant substrates at mild temperatures, minimizing thermal decomposition of sensitive functional groups and improving isolated yields in multi‑step syntheses.
- [1] Shi, L.; Chu, Y.; Knochel, P.; et al. Kinetics of Bromine–Magnesium Exchange Reactions in Heteroaryl Bromides. Org. Lett. 2009, 11, 3362–3365. View Source
